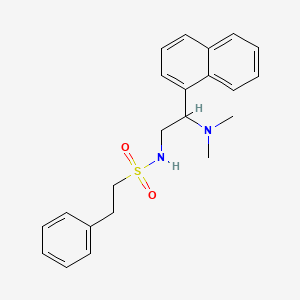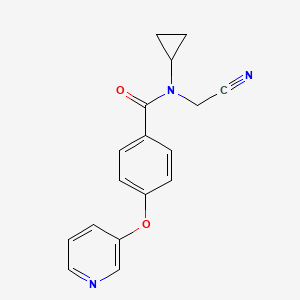![molecular formula C12H7BrF3N3S B2854825 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 478248-99-6](/img/structure/B2854825.png)
3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as BMPT, is a heterocyclic compound that is widely used in the scientific research community. BMPT is a versatile molecule that can be synthesized in a variety of ways, and has numerous applications in organic synthesis and medicinal chemistry. The compound has been studied for its potential to act as a drug target in various biochemical and physiological processes, and its advantages and limitations for lab experiments have been explored.
Aplicaciones Científicas De Investigación
3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has numerous applications in scientific research. It has been used as a building block in the synthesis of various heterocyclic compounds, and has been studied for its potential to act as a drug target in various biochemical and physiological processes. 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has also been studied for its potential as a fluorescent probe for the detection of hydrogen sulfide, as well as its potential to act as a catalyst for the oxidation of alcohols. Furthermore, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential to act as an anti-cancer agent, and its potential to inhibit the growth of various cancer cell lines has been explored.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not well understood, however, it is believed to act as an inhibitor of certain enzymes involved in cell growth and proliferation. 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of cyclin-dependent kinase (CDK) and phosphatidylinositol-4-kinase (PI4K), which are involved in the regulation of cell cycle progression and cell proliferation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been studied in a variety of cell lines and animal models. 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. It has also been shown to induce apoptosis in a variety of cell lines. Furthermore, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, such as cyclin-dependent kinase and phosphatidylinositol-4-kinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its versatility and ease of synthesis. The two-step synthesis method of 1,3-dipolar cycloaddition of an azomethine ylide to a thiophene-2-carbaldehyde is simple and efficient, and has been used for the synthesis of a variety of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Furthermore, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential to act as a drug target in various biochemical and physiological processes, making it a valuable tool for research.
The main limitation of using 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its lack of specificity. While 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, it is not specific to any particular enzyme or pathway. Therefore, it is important to be aware of the potential off-target effects of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine when using it in lab experiments.
Direcciones Futuras
There are numerous potential future directions for the use of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in scientific research. 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could be used to develop new drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Furthermore, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could be used to develop new fluorescent probes for the detection of various molecules and compounds. Additionally, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could be used to develop new catalysts for the oxidation of alcohols, and new methods for the synthesis of heterocyclic compounds. Finally, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could be used to study the mechanism of action of various enzymes involved in cell growth and proliferation, in order to develop new therapeutic strategies for the treatment of various diseases.
Métodos De Síntesis
3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be synthesized via a variety of methods, including the two-step synthesis method of 1,3-dipolar cycloaddition of an azomethine ylide to a thiophene-2-carbaldehyde. The first step involves the formation of the azomethine ylide from 2-methyl-5-thiophenecarbaldehyde and 2-methyl-5-bromopyridine. The second step involves the 1,3-dipolar cycloaddition of the azomethine ylide and a thiophene-2-carbaldehyde, forming the desired 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. This two-step synthesis method is simple and efficient, and has been used for the synthesis of a variety of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.
Propiedades
IUPAC Name |
3-bromo-2-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N3S/c1-6-10(13)11-17-7(8-3-2-4-20-8)5-9(12(14,15)16)19(11)18-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDFICLWNXZJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

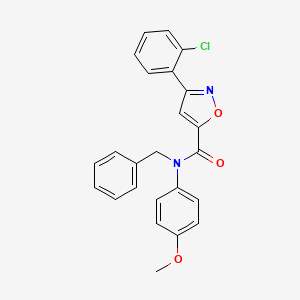
![2-(3-methoxybenzyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2854743.png)
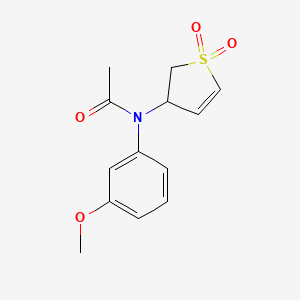
![[1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2854749.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2854750.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2854751.png)

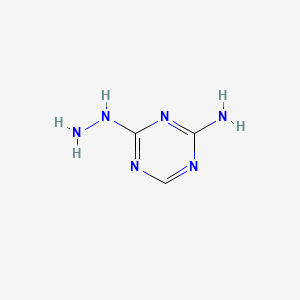

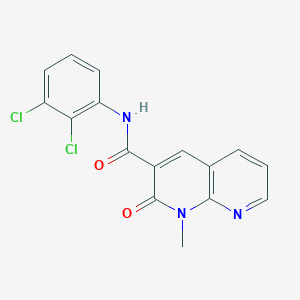
![2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol](/img/structure/B2854757.png)

